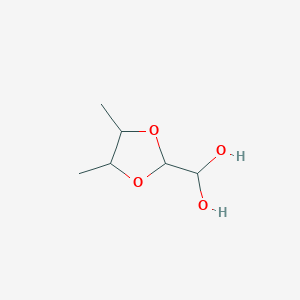
(S)-1-Aminopropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Aminopropan-2-ol hydrochloride is a chiral amino alcohol with the chemical formula C3H10ClNO. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1-Aminopropan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of (S)-1-Aminopropan-2-one using a suitable reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of (S)-1-Aminopropan-2-one. This process is conducted under controlled conditions of temperature and pressure, using a metal catalyst such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Aminopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-1-Aminopropan-2-one using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to (S)-1-Aminopropane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: (S)-1-Aminopropan-2-one
Reduction: (S)-1-Aminopropane
Substitution: Various substituted amino alcohols
Scientific Research Applications
(S)-1-Aminopropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is utilized in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is employed in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.
Mechanism of Action
The mechanism of action of (S)-1-Aminopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its chiral nature allows it to interact selectively with target molecules, leading to specific biological effects.
Comparison with Similar Compounds
- ®-1-Aminopropan-2-ol hydrochloride
- (S)-2-Aminopropan-1-ol hydrochloride
- (S)-1-Amino-2-methylpropan-2-ol hydrochloride
Comparison: (S)-1-Aminopropan-2-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer ®-1-Aminopropan-2-ol hydrochloride, the (S)-isomer may exhibit different reactivity and selectivity in biochemical processes. Additionally, the position of the amino and hydroxyl groups in this compound differentiates it from other similar compounds, influencing its reactivity and applications.
Properties
Molecular Formula |
C3H10ClNO |
|---|---|
Molecular Weight |
111.57 g/mol |
IUPAC Name |
(2S)-1-aminopropan-2-ol;hydrochloride |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 |
InChI Key |
CNGMQNNDKGEIMZ-DFWYDOINSA-N |
Isomeric SMILES |
C[C@@H](CN)O.Cl |
Canonical SMILES |
CC(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)



![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)







